molecular formula C15H11ClFN5O3S3 B11408700 5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11408700
M. Wt: 459.9 g/mol
InChI Key: LSHWTKCVEIITHC-UHFFFAOYSA-N
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Description

5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and 2-methanesulfonylpyrimidine-4-carboxylic acid.

    Formation of Thiadiazole Ring: The 1,3,4-thiadiazole ring is formed by reacting thiosemicarbazide with the appropriate carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The thiadiazole derivative is then coupled with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Product Formation: The final step involves the chlorination of the intermediate product using thionyl chloride or another chlorinating agent to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro group if present in any derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine and fluorine positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains.

Medicine

    Drug Development: It is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Diagnostic Tools: The compound can be used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: It can be used in the formulation of pesticides and herbicides.

    Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceutical drugs.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 4-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol
  • 2-Methanesulfonyl-4-chloropyrimidine

Uniqueness

  • Structural Complexity : The presence of multiple functional groups and heterocyclic rings makes it structurally unique.
  • Biological Activity : It exhibits a broad spectrum of biological activities, making it a versatile compound for various applications.
  • Synthetic Accessibility : The compound can be synthesized using relatively straightforward synthetic routes, making it accessible for research and industrial applications.

Properties

Molecular Formula

C15H11ClFN5O3S3

Molecular Weight

459.9 g/mol

IUPAC Name

5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H11ClFN5O3S3/c1-28(24,25)14-18-6-10(16)11(19-14)12(23)20-13-21-22-15(27-13)26-7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3,(H,20,21,23)

InChI Key

LSHWTKCVEIITHC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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